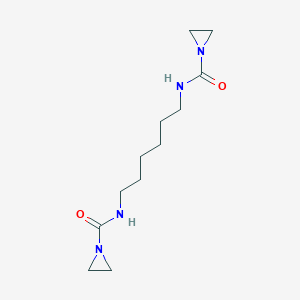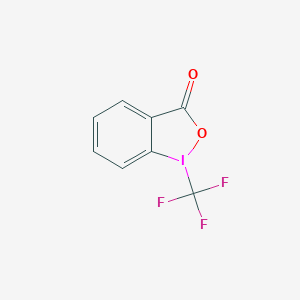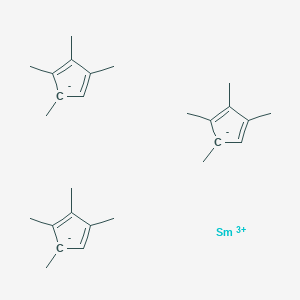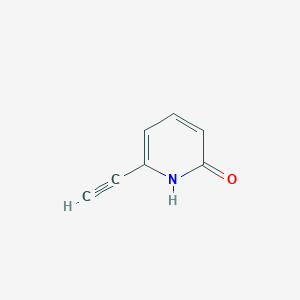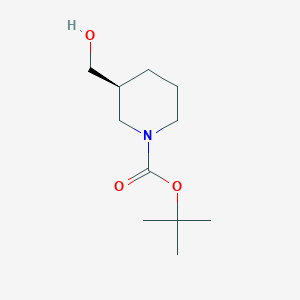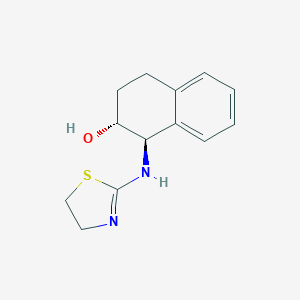
5-Vinil-2-pirrolidinona
Descripción general
Descripción
5-Vinyl-2-pyrrolidinone is a chemical compound that is a derivative of pyrrolidinone with a vinyl group attached to it. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. It serves as a key intermediate in the synthesis of several compounds and has been studied for its role in the formation of polymers and other complex molecules.
Synthesis Analysis
The synthesis of 5-vinyl-2-pyrrolidinone has been addressed in a study that describes a convenient, safe, and cost-effective method. This method involves the vinylation of 5-ethoxy-2-pyrrolidinone using potassium carbonate and vinyl magnesium bromide, resulting in an 81% yield of 5-vinyl-2-pyrrolidinone with excellent purity and without the need for chromatography . This improved synthesis approach is significant as it replaces hazardous reagents with more eco-friendly alternatives, making it suitable for large-scale production.
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 5-vinyl-2-pyrrolidinone, they do discuss related compounds and their structural characteristics. For instance, the synthesis of pyrrolidin-2-ones through radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides indicates the importance of the vinyl group in facilitating cyclization reactions . Additionally, the study of poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole provides insights into the interactions between vinyl groups and other molecular structures in conducting polymers .
Chemical Reactions Analysis
The chemical reactivity of vinyl groups in pyrrolidinone derivatives is highlighted in several studies. For example, the regioselective synthesis of trisubstituted pyrroles via rearrangements of O-vinyl oximes demonstrates the versatility of vinyl groups in promoting specific reaction pathways . Furthermore, the use of poly(vinyl pyrrolidone) as a reductant and stabilizer in the synthesis of noble metal nanoplates showcases the chemical functionality of vinyl pyrrolidinone polymers in nanomaterials synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-vinyl-2-pyrrolidinone and its derivatives are crucial for their application in various domains. The radiosynthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors by positron emission tomography illustrates the compound's potential in medical imaging . The physical properties such as solubility, stability, and reactivity play a role in its suitability as a ligand. Additionally, the electrochemical characterization of polymers derived from vinyl pyrrolidinone compounds provides valuable information on their conductive and redox properties, which are essential for their use in electronic and energy storage applications .
Aplicaciones Científicas De Investigación
Sistemas de administración de fármacos
La polivinilpirrolidona (PVP), derivada de 5-VPL, se utiliza ampliamente en los sistemas de administración de fármacos. La biocompatibilidad y la solubilidad de la PVP la convierten en un excelente vehículo para los productos farmacéuticos, mejorando la biodisponibilidad y la estabilidad de los fármacos .
Aplicaciones biomédicas
Debido a su naturaleza no tóxica y biocompatible, los polímeros basados en 5-VPL se utilizan en aplicaciones biomédicas. Se emplean en la creación de andamios para la ingeniería de tejidos, apósitos para heridas y como componentes en dispositivos médicos .
Administración de nutracéuticos
En la industria de nutracéuticos, los polímeros basados en 5-VPL como la PVP se utilizan para mejorar la administración y la eficacia de los suplementos nutricionales. Ayudan a estabilizar los ingredientes activos y aseguran una liberación controlada .
Industria cosmética
5-VPL: es también un componente en productos cosméticos. Mejora la textura y la estabilidad de cremas y lociones, actuando como aglutinante y formador de películas, lo que es esencial para el rendimiento del producto .
Industria alimentaria
En el sector alimentario, los polímeros relacionados con 5-VPL se utilizan como estabilizadores y agentes clarificantes. Ayudan a mantener la calidad y la consistencia de los productos alimenticios, asegurando una mayor vida útil y una mejor experiencia para el consumidor .
Mecanismo De Acción
Target of Action
5-Vinyl-2-pyrrolidinone is a key intermediate in the synthesis of Vigabatrin , a synthetic analogue of GABA (γ-aminobutyric acid) . The primary target of this compound is GABA-T (GABA transaminase), an enzyme in the mammalian brain .
Mode of Action
The compound interacts with its target, GABA-T, by replacing GABA as a substrate for GABA-T . This interaction results in an increase in the level of GABA in the central nervous system (CNS) .
Biochemical Pathways
The biochemical pathway affected by 5-Vinyl-2-pyrrolidinone is the GABAergic pathway . By inhibiting GABA-T, the compound increases the level of GABA in the CNS . This results in downstream effects such as the reduction of neuronal excitability .
Pharmacokinetics
It’s known that the compound is used as a key intermediate in the synthesis of vigabatrin . The ADME properties of 5-Vinyl-2-pyrrolidinone and their impact on bioavailability would be an interesting area for future research.
Result of Action
The molecular and cellular effects of 5-Vinyl-2-pyrrolidinone’s action are primarily seen in its role as a precursor to Vigabatrin . By increasing GABA levels in the CNS, it can help in the treatment of disorders associated with depletion of GABA levels such as tardive dyskinesia, schizophrenia, and epilepsy .
Safety and Hazards
Propiedades
IUPAC Name |
5-ethenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXEVJHXWJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318830 | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7529-16-0 | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7529-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Vinyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Ethenyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-VINYL-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739J1G8PUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



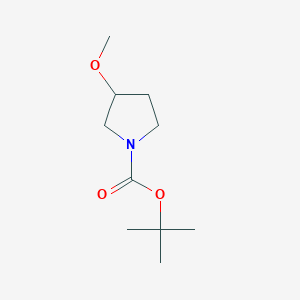

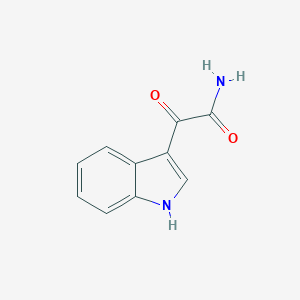
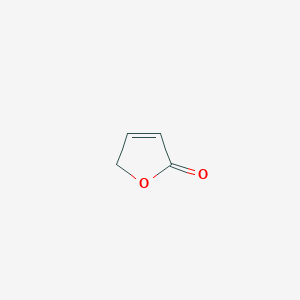
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

